An In-depth Technical Guide to the Physical Properties of m-Terphenyl-D14
An In-depth Technical Guide to the Physical Properties of m-Terphenyl-D14
For Researchers, Scientists, and Drug Development Professionals
Introduction
m-Terphenyl-D14 (1,3-Diphenylbenzene-D14) is the deuterated isotopologue of m-terphenyl, a polycyclic aromatic hydrocarbon. In this technical guide, we will provide a comprehensive overview of the physical properties of m-Terphenyl-D14, a compound of increasing interest in various research and development applications, including its use as an internal standard in mass spectrometry-based studies. Given the limited availability of experimental data for the deuterated form, this guide will also draw upon the well-characterized properties of its non-deuterated counterpart, m-terphenyl, to provide a holistic understanding. We will also present a foundational experimental protocol for the preparation of a standard solution of m-Terphenyl-D14, a common prerequisite for its use in quantitative analyses.
Molecular Structure and Identification
m-Terphenyl-D14 consists of a central benzene ring substituted with two phenyl groups at the 1 and 3 positions, with all 14 hydrogen atoms replaced by deuterium. This isotopic substitution is critical for its application as an internal standard, as it imparts a distinct mass shift without significantly altering its chemical behavior.
Molecular Structure of m-Terphenyl-D14
Caption: 2D structure of m-Terphenyl-D14.
| Identifier | Value | Reference |
| Chemical Name | m-Terphenyl-D14, 1,3-Diphenylbenzene-D14 | [1] |
| CAS Number | 17714-84-0 | [2] |
| Molecular Formula | C₁₈D₁₄ | [1] |
| Molecular Weight | 244.39 g/mol | [2] |
| Isotopic Enrichment | ≥98 atom % D | [2] |
| Synonyms | m-Triphenyl-D14, 1,3-Diphenylbenzene-d14 | [2] |
Physical and Chemical Properties
| Property | Value (m-Terphenyl-D14) | Value (m-Terphenyl) | Reference |
| Appearance | White to off-white crystalline solid (expected) | White to off-white crystalline solid | [3] |
| Melting Point | Data not available | 86-87 °C | [4][5] |
| Boiling Point | Data not available | 365 °C | [4][5] |
| Density | Data not available | ~1.2 g/cm³ | [4] |
| Water Solubility | Insoluble (expected) | Insoluble (1.51 mg/L at 25 °C) | [4][5] |
| Solubility in Organic Solvents | Soluble in benzene, acetone, chloroform (expected) | Soluble in benzene, acetone, chloroform | [6] |
| Storage | Store at room temperature | - | [2] |
| Stability | Stable under recommended storage conditions | - | [2] |
Spectroscopic Data
Spectroscopic data is essential for the identification and characterization of m-Terphenyl-D14. While a dedicated spectrum for the deuterated compound is not available, data for unlabeled m-terphenyl is provided for reference.
-
Mass Spectrometry: The mass spectrum of m-Terphenyl-D14 is expected to show a molecular ion peak (M+) at m/z 244, corresponding to its molecular weight. The fragmentation pattern is anticipated to be similar to that of unlabeled m-terphenyl, with adjustments for the mass of deuterium. The mass spectrum of unlabeled m-terphenyl shows a prominent molecular ion peak at m/z 230.[4]
-
NMR Spectroscopy: Due to the absence of protons, a ¹H NMR spectrum of m-Terphenyl-D14 would not show any signals. A ¹³C NMR spectrum would be informative, with chemical shifts similar to those of unlabeled m-terphenyl. Deuterium (²H) NMR could also be used for characterization. For reference, the ¹H NMR spectrum of unlabeled m-terphenyl in CDCl₃ shows signals in the aromatic region.[4]
-
Infrared (IR) Spectroscopy: The IR spectrum of m-Terphenyl-D14 will differ from its non-deuterated counterpart primarily in the regions of C-H bond vibrations. The C-D stretching and bending frequencies will be observed at lower wavenumbers. The IR spectrum of unlabeled m-terphenyl exhibits characteristic peaks for aromatic C-H stretching and bending.[4]
Experimental Protocol: Preparation of a Standard Solution
The following protocol outlines a standard procedure for preparing a stock solution of m-Terphenyl-D14, a common first step for its use in quantitative analysis.
Workflow for Standard Solution Preparation
Caption: Standard workflow for preparing a stock solution.
Methodology
-
Materials and Equipment:
-
m-Terphenyl-D14 solid
-
High-purity solvent (e.g., acetone, dichloromethane, or other suitable organic solvent)
-
Analytical balance
-
Volumetric flask (Class A)
-
Pipettes (Class A)
-
Amber glass vial with a PTFE-lined cap
-
-
Procedure:
-
Accurately weigh a desired amount of m-Terphenyl-D14 using an analytical balance. The choice of mass will depend on the target concentration of the stock solution.
-
Carefully transfer the weighed solid to a clean, dry beaker.
-
Add a small volume of the chosen solvent to the beaker to dissolve the solid. Gentle swirling or sonication can aid in dissolution.
-
Quantitatively transfer the dissolved solution to a volumetric flask of the desired final volume. Rinse the beaker with several small portions of the solvent, transferring each rinse to the volumetric flask to ensure all the analyte is transferred.
-
Add the solvent to the volumetric flask until the liquid level is just below the calibration mark.
-
Use a pipette to add the final drops of solvent until the bottom of the meniscus is level with the calibration mark.
-
Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Transfer the prepared stock solution to a labeled amber glass vial for storage.
-
-
Storage:
-
Store the stock solution at a low temperature (e.g., 4°C) to minimize solvent evaporation and potential degradation.
-
The use of an amber vial protects the compound from photodecomposition.
-
Safety and Handling
While m-Terphenyl-D14 is listed by suppliers as non-hazardous for transport, it is prudent to handle it with the care afforded to all laboratory chemicals.[2] The safety data for the analogous compound, p-terphenyl-d14, suggests that it may cause eye irritation and is toxic to aquatic life.[7] Therefore, appropriate personal protective equipment, including safety glasses and gloves, should be worn when handling m-Terphenyl-D14. Work should be conducted in a well-ventilated area.
Applications
The primary application of m-Terphenyl-D14 is as an internal standard for the quantification of m-terphenyl and related aromatic compounds in various matrices. Its use in isotope dilution mass spectrometry allows for accurate and precise measurements by correcting for sample preparation losses and instrumental variability.
Conclusion
m-Terphenyl-D14 is a valuable tool for analytical chemists and researchers. While a complete experimental dataset for its physical properties is not yet available, the well-documented characteristics of unlabeled m-terphenyl provide a strong basis for its effective use. As the applications of this deuterated standard expand, it is anticipated that more comprehensive characterization data will become available.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7076, m-Terphenyl. Retrieved from [Link].
-
Wikipedia contributors. (2024, November 25). Terphenyl. In Wikipedia, The Free Encyclopedia. Retrieved from [Link].
-
Jiangsu Zhongneng Chemical Technology Co., Ltd. (n.d.). M-Terphenyl, DYNOVA®. Retrieved from [Link].
-
MDPI. (2022). Synthesis and Characterization of Polyimides with Naphthalene Ring Structure Introduced in the Main Chain. Polymers, 14(22), 4945. Retrieved from [Link].
-
Wikipedia contributors. (2023, August 28). m-Terphenyl. In Wikipedia, The Free Encyclopedia. Retrieved from [Link].
-
NIST. (n.d.). m-Terphenyl. In NIST Chemistry WebBook. Retrieved from [Link].
-
ResearchGate. (n.d.). Naturally occurring biologically active m-terphenyl-cored compounds... Retrieved from [Link].
-
Schultz Canada Chemicals Ltd. (n.d.). M-Terphenyl. Retrieved from [Link].
-
Journal of Organic Chemistry. (2010). Synthesis and structure of m-terphenyl thio-, seleno-, and telluroethers. 75(24), 8363-8371. Retrieved from [Link].
-
NIST. (n.d.). p-Terphenyl-d14. In NIST Chemistry WebBook. Retrieved from [Link].
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 123128, p-Terphenyl-d14. Retrieved from [Link].
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6766, O-Terphenyl. Retrieved from [Link].
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 102602317, M-Terphenyl-D14. Retrieved from [Link].
-
Restek. (n.d.). p-Terphenyl-d14. In EZGC Method Translator. Retrieved from [Link].
-
Automated Topology Builder. (n.d.). para-Terphenyl | C 18 H 14 | MD Topology | NMR | X-Ray. Retrieved from [Link].
-
Journal of Organic Chemistry. (2015). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. 80(24), 11957–11962. Retrieved from [Link].
-
NIST. (n.d.). p-Terphenyl. In NIST Chemistry WebBook. Retrieved from [Link].
Sources
- 1. M-Terphenyl-D14 | C18H14 | CID 102602317 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdnisotopes.com [cdnisotopes.com]
- 3. guidechem.com [guidechem.com]
- 4. M-Terphenyl | C18H14 | CID 7076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. m-Terphenyl - Wikipedia [en.wikipedia.org]
- 6. M-Terphenyl, DYNOVA® | Diphenyl manufacturer China | Jiangsu Zhongneng Chemical Technology Co., Ltd -- Tel: +86 0518-83866808 —联系电话:0518-83866808—江苏中能化学科技股份有限公司 [dynovacn.com]
- 7. p-Terphenyl-d14 | C18H14 | CID 123128 - PubChem [pubchem.ncbi.nlm.nih.gov]
